Thymopoietin II (32-35)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymopoietin II (32-35) is synthesized using conventional peptide synthesis methods. The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain on a solid support.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of Thymopoietin II (32-35) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Thymopoietin II (32-35) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or performic acid can oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions are modified peptides with altered amino acid sequences or oxidation states .
Scientific Research Applications
Thymopoietin II (32-35) has a wide range of scientific research applications:
Mechanism of Action
Thymopoietin II (32-35) exerts its effects by promoting the differentiation of thymocytes and influencing the function of mature T cells. The peptide binds to specific receptors on the surface of thymocytes, triggering signaling pathways that lead to their maturation and proliferation . The Arg-residue in the sequence is crucial for its activity, enhancing the formation of E-rosette-forming cells .
Comparison with Similar Compounds
Thymopentin: A pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr, similar to Thymopoietin II (32-35) but slightly longer.
Thymopoietin I (32-36): Another fragment of thymopoietin with similar immunomodulatory effects.
Uniqueness: Thymopoietin II (32-35) is unique due to its specific sequence and its ability to restore immune function in immunodeficient conditions. Its short length and specific amino acid composition make it a valuable tool in immunological research .
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXXKVZEXZCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868909 |
Source
|
Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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